molecular formula C21H17NO B5067571 2-Methyl-4,4-diphenyl-1,3-benzoxazine

2-Methyl-4,4-diphenyl-1,3-benzoxazine

Cat. No.: B5067571
M. Wt: 299.4 g/mol
InChI Key: ZUDSVYRYMDTSJF-UHFFFAOYSA-N
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Description

2-Methyl-4,4-diphenyl-1,3-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family Benzoxazines are known for their unique ring structure, which includes both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,4-diphenyl-1,3-benzoxazine typically involves the reaction of o-aminophenylcarbinols with carboxylic acids, their anhydrides, or acid chlorides in the presence of mineral or Lewis acids. This process leads to the formation of the benzoxazine ring through a sequence of acylation and heterocyclization reactions .

Industrial Production Methods

Industrial production methods for benzoxazines often involve the use of high-throughput synthesis techniques to produce large quantities of the compound. These methods may include the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,4-diphenyl-1,3-benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoxazines, dihydrobenzoxazines, and other heterocyclic derivatives .

Scientific Research Applications

2-Methyl-4,4-diphenyl-1,3-benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4,4-diphenyl-1,3-benzoxazine involves its interaction with various molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4H-3,1-benzoxazine
  • 4,4-Diphenyl-1,3-benzoxazine
  • 2-Butylsulfanylmethyl-4,4-diphenyl-4H-3,1-benzoxazine

Uniqueness

2-Methyl-4,4-diphenyl-1,3-benzoxazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other benzoxazines may not be as effective .

Properties

IUPAC Name

2-methyl-4,4-diphenyl-1,3-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO/c1-16-22-21(17-10-4-2-5-11-17,18-12-6-3-7-13-18)19-14-8-9-15-20(19)23-16/h2-15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDSVYRYMDTSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(C2=CC=CC=C2O1)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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